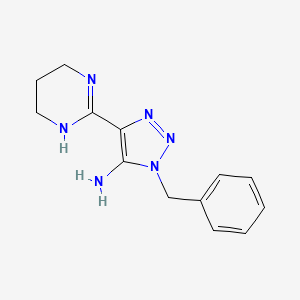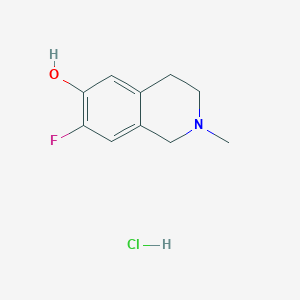
(3-Hydroxypiperidin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Hydroxypiperidin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone is a compound that features a piperidine ring substituted with a hydroxyl group and a thiadiazole ring substituted with a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxypiperidin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. For example, starting from a suitable amine and a carbonyl compound, the piperidine ring can be formed via reductive amination.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced through hydroxylation reactions. This can be achieved using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through cyclization reactions involving thiosemicarbazide and a suitable carbonyl compound.
Coupling of the Two Rings: The final step involves coupling the piperidine and thiadiazole rings. This can be achieved through nucleophilic substitution reactions, where the hydroxyl group on the piperidine ring reacts with a suitable leaving group on the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group on the piperidine ring can undergo oxidation to form a carbonyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The carbonyl group on the thiadiazole ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group on the piperidine ring can be replaced with other functional groups using suitable nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Formation of a carbonyl group on the piperidine ring.
Reduction: Formation of a hydroxyl group on the thiadiazole ring.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs. Its unique structure allows for the exploration of various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound can be used in the synthesis of novel materials with specific properties, such as conductivity, fluorescence, and catalytic activity.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound can be used in the development of new industrial chemicals, such as catalysts, solvents, and intermediates for the synthesis of other compounds.
作用机制
The mechanism of action of (3-Hydroxypiperidin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes, receptors, and proteins, modulating their activity and function. For example, it may inhibit the activity of certain enzymes involved in disease processes or bind to specific receptors to elicit a biological response.
Pathways Involved: The compound can affect various cellular signaling pathways, leading to changes in gene expression, protein synthesis, and cellular metabolism. This can result in therapeutic effects, such as the inhibition of cancer cell growth or the reduction of inflammation.
相似化合物的比较
Similar Compounds
(3-Hydroxypiperidin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone: Unique due to the presence of both piperidine and thiadiazole rings.
(3-Hydroxypiperidin-1-yl)(3-methyl-1,2,4-oxadiazol-5-yl)methanone: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.
(3-Hydroxypiperidin-1-yl)(3-methyl-1,2,4-triazol-5-yl)methanone: Similar structure but with a triazole ring instead of a thiadiazole ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
(3-hydroxypiperidin-1-yl)-(3-methyl-1,2,4-thiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S/c1-6-10-8(15-11-6)9(14)12-4-2-3-7(13)5-12/h7,13H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZQMVZEXLLYTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C(=O)N2CCCC(C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[4-(Trifluoromethyl)phenyl]propanoic acid](/img/structure/B2805389.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2805390.png)


![5-[(1,1-Dioxothiolan-3-yl)-methylamino]-2-methylpyrazolo[1,5-a]quinazoline-3-carbaldehyde](/img/structure/B2805395.png)
![1,5-dibenzyl-3-(4-methoxyphenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2805396.png)


![1-(Pyrazolo[1,5-a]pyrazin-4-yl)azetidine-3-carbonitrile](/img/structure/B2805399.png)
![N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-2-(thiophen-2-yl)acetamide](/img/structure/B2805401.png)
![N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]cyclopentanecarboxamide](/img/structure/B2805402.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2805408.png)

